Trisodium naphthalene-1,3,7-trisulphonate

Description

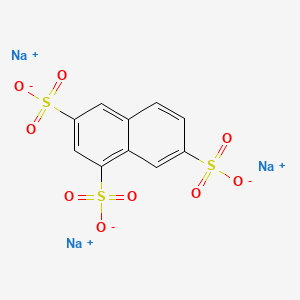

Structure

3D Structure of Parent

Properties

CAS No. |

84100-31-2 |

|---|---|

Molecular Formula |

C10H5Na3O9S3 |

Molecular Weight |

434.3 g/mol |

IUPAC Name |

trisodium;naphthalene-1,3,7-trisulfonate |

InChI |

InChI=1S/C10H8O9S3.3Na/c11-20(12,13)7-2-1-6-3-8(21(14,15)16)5-10(9(6)4-7)22(17,18)19;;;/h1-5H,(H,11,12,13)(H,14,15,16)(H,17,18,19);;;/q;3*+1/p-3 |

InChI Key |

ZMIKQGGRDSRURY-UHFFFAOYSA-K |

Canonical SMILES |

C1=CC(=CC2=C(C=C(C=C21)S(=O)(=O)[O-])S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+].[Na+] |

Origin of Product |

United States |

Historical Development and Early Academic Investigations of Naphthalene Sulphonates

The journey into the world of naphthalene (B1677914) sulphonates began in the 1930s with the development of polynaphthalene sulphonates (PNS) by IG Farben in Germany. hardtchemical.com These early compounds were initially utilized in the leather and textile industries, serving as crucial components in chrome tanning and as dispersants for dyes. hardtchemical.com Their application later expanded into the burgeoning field of synthetic rubber production. hardtchemical.com

The foundational technology developed by IG Farben was subsequently adopted and adapted by various companies in Europe and the United States. hardtchemical.com Rohm and Haas, for instance, collaborated with IG Farben and began producing and selling a PNS product called Tamol® in the US by the late 1930s. hardtchemical.com These initial products were characterized by their low molecular weight, which limited their application to the rubber, textile, and leather industries. hardtchemical.com

The sulfonation of naphthalene itself, the parent aromatic hydrocarbon, was found to be a reversible reaction, a key discovery that allowed for a degree of control over the substitution pattern. stackexchange.com Early research established that the position of the sulfonate group on the naphthalene ring could be influenced by reaction conditions such as temperature. stackexchange.comwikipedia.org For instance, sulfonation at lower temperatures (e.g., 25°C) kinetically favors the formation of naphthalene-1-sulfonic acid, while higher temperatures (e.g., 160°C) lead to the thermodynamically more stable naphthalene-2-sulfonic acid. stackexchange.comwikipedia.org This understanding of kinetic versus thermodynamic control was a significant step in the deliberate synthesis of specific naphthalene sulphonate isomers. Further sulfonation was also known to produce di-, tri-, and tetrasulfonic acids. wikipedia.org

Fundamental Chemical Principles Governing Trisodium Naphthalene 1,3,7 Trisulphonate Reactivity

The chemical behavior of trisodium (B8492382) naphthalene-1,3,7-trisulphonate is intrinsically linked to its molecular structure, which consists of a naphthalene (B1677914) core functionalized with three sulfonate groups.

Interactive Data Table: Properties of Naphthalene-1,3,7-trisulfonic acid

| Property | Value |

| Molecular Formula | C10H8O9S3 |

| Monoisotopic Mass | 367.93304 Da |

| Predicted XlogP | -0.6 |

| Data sourced from PubChemLite. uni.lu |

The sulfonate groups (-SO3H) are strongly electron-withdrawing and acidic. The presence of three such groups on the naphthalene ring system significantly influences its electronic properties and reactivity. These groups increase the water solubility of the compound due to their polar nature. solubilityofthings.com The sulfonation reaction itself is an electrophilic aromatic substitution. The positions of the sulfonate groups are dictated by the directing effects of the substituents already present on the naphthalene ring and the reaction conditions. For instance, the sulfonation of naphthalene-1-sulfonic acid at 25°C in 98.5% sulfuric acid yields a mixture of disulfonic acids, with the 1,5- and 1,6-isomers being the major products. lookchem.com Further sulfonation of this mixture can then lead to trisulfonic acids, including the 1,3,6- and 1,3,5- + 1,3,7-isomers. lookchem.com The steric hindrance between adjacent bulky sulfonate groups also plays a crucial role in determining the final substitution pattern. stackexchange.comlookchem.com

Contemporary Research Significance and Interdisciplinary Relevance of Naphthalene Trisulphonates

Direct Sulfonation Pathways for Naphthalene Derivatives

Direct sulfonation of naphthalene using agents like sulfuric acid, oleum (B3057394) (a solution of sulfur trioxide in sulfuric acid), or sulfur trioxide is a primary method for introducing sulfonic acid groups onto the aromatic ring. shokubai.orggoogle.com The reaction proceeds via electrophilic aromatic substitution, where the electrophile (SO₃ or a related species) attacks the electron-rich naphthalene ring. wordpress.com

Regioselective Sulfonation Strategies

The position of sulfonation on the naphthalene ring is highly dependent on reaction conditions, particularly temperature. wordpress.comquora.com This regioselectivity is a classic example of kinetic versus thermodynamic control.

Kinetic Control: At lower temperatures (around 80°C), sulfonation preferentially occurs at the α-position (C1) to yield naphthalene-1-sulfonic acid. wordpress.com This isomer is formed faster due to a lower activation energy. wordpress.com

Thermodynamic Control: At higher temperatures (around 160°C), the more stable β-isomer, naphthalene-2-sulfonic acid, is the major product. wordpress.comwikipedia.org The initial α-product can rearrange to the more thermodynamically stable β-product at elevated temperatures due to the reversibility of the sulfonation reaction. wordpress.com Steric hindrance between the sulfonic acid group at the C1 position and the hydrogen at the C8 position in the α-isomer contributes to its lower stability compared to the β-isomer. wordpress.com

Further sulfonation to di- and trisubstituted naphthalenes also exhibits regioselectivity based on the positions of the existing sulfonate groups and the reaction conditions. For instance, the sulfonation of naphthalene-2-sulfonic acid can lead to the formation of 2,6- and 2,7-naphthalenedisulfonic acids, which are precursors to 1,3,6-naphthalenetrisulfonic acid. wikipedia.org

Optimization of Reaction Parameters for Trisulphonate Formation

The synthesis of specific naphthalene trisulphonate isomers, such as the 1,3,7- and 1,3,6-derivatives, requires meticulous optimization of several reaction parameters. These include the strength of the sulfonating agent, reaction temperature, and reaction time.

A typical process for producing a mixture of naphthalene trisulphonic acids involves reacting naphthalene with sulfuric acid monohydrate and oleum under a programmed temperature schedule with stepwise addition of the reagents. prepchem.com For example, one process describes introducing naphthalene into sulfuric acid monohydrate while simultaneously adding 65% oleum, followed by a staged increase in temperature from 50°C to 90°C over several hours. prepchem.com This method yields a mixture containing approximately 68% naphthalene-1,3,5-trisulphonic acid, 21% naphthalene-1,3,6-trisulphonic acid, and 4-5% naphthalene-1,3,7-trisulphonic acid. prepchem.com

To enhance the yield of a specific isomer like naphthalene-1,3,6-trisulphonic acid, reaction conditions can be further modified. A patented process involves the simultaneous metering of naphthalene and oleum into sulfuric acid at temperatures between 140°C and 240°C. google.com This technique helps to avoid local excesses of sulfur trioxide and minimizes the formation of undesired byproducts like naphthalene-1,3,5,7-tetrasulphonic acid. google.com

| Parameter | Condition | Outcome | Reference |

| Temperature | Low (e.g., 80°C) | Favors α-substitution (kinetic product) | wordpress.com |

| Temperature | High (e.g., 160°C) | Favors β-substitution (thermodynamic product) | wordpress.com |

| Sulfonating Agent | Sulfuric acid & Oleum | Production of di- and tri-sulfonated naphthalenes | prepchem.com |

| Reactor Type | Microreactor | Prevents side reactions from localized excesses | google.com |

| Solvent | Decalin | Improves yield by reducing naphthalene sublimation | shokubai.org |

Multi-step Synthetic Routes to Positional Isomers (e.g., 1,3,6-trisulphonate)

While direct sulfonation can produce mixtures of isomers, multi-step syntheses offer a more controlled approach to obtaining pure positional isomers. These routes often involve the transformation of intermediate compounds.

Intermediate Compound Transformations and Functionalization

The synthesis of specific isomers can begin from a pre-functionalized naphthalene derivative. For example, the synthesis of naphthalene-1,3,5-trisulfonic acid can be achieved by sulfonating 1,5-naphthalene disulfonic acid with fuming sulfuric acid at 90-95°C. google.com

Another well-established multi-step synthesis is the Haworth synthesis, which can be adapted to produce various substituted naphthalenes. vedantu.com This process involves a sequence of reactions including Friedel-Crafts acylation, Clemmensen reduction, and cyclization, ultimately building the second aromatic ring onto a benzene (B151609) derivative. vedantu.com

The preparation of naphthalene-1,3,6-trisulphonic acid often starts with the sulfonation of naphthalene to produce a mixture of disulfonic acids. These intermediates are then further sulfonated under specific conditions to yield the desired trisubstituted product. google.com A known industrial process involves heating naphthalene with sulfuric acid monohydrate, followed by dilution and further sulfonation with oleum at controlled temperatures. google.com This stepwise approach allows for better control over the final isomer distribution. google.com

Mechanism of Sodium Salt Formation from Sulfonic Acids

Sulfonic acids are strong acids, with pKa values significantly lower than their carboxylic acid counterparts, and are even stronger than hydrochloric acid. wikipedia.org The conversion of naphthalene trisulfonic acids to their corresponding trisodium (B8492382) salts is a straightforward acid-base neutralization reaction.

The sulfonic acid (R-SO₃H) reacts with a sodium base, such as sodium hydroxide (B78521) (NaOH) or sodium carbonate (Na₂CO₃), to form the sodium sulfonate salt (R-SO₃Na) and water or carbonic acid, respectively. youtube.com

Reaction with Sodium Hydroxide: R-SO₃H + NaOH → R-SO₃Na + H₂O

Reaction with Sodium Carbonate: 2 R-SO₃H + Na₂CO₃ → 2 R-SO₃Na + H₂O + CO₂

In an industrial setting, after the sulfonation and nitration steps, the resulting acidic mixture is often treated with a base. For instance, in the production of H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), an intermediate derived from naphthalene trisulfonation, the acidic solution is treated with materials like magnesium oxide and sodium carbonate to precipitate impurities and form the sodium salt of the sulfonic acid. prepchem.com The sodium salt can also be precipitated from the solution by adding sodium chloride, which reduces its solubility through the common ion effect. youtube.com

Catalytic Approaches in Naphthalene Trisulphonate Synthesis

While traditional sulfonation relies on stoichiometric amounts of strong acids, research into catalytic methods aims to improve efficiency and reduce waste.

Trifluoromethanesulfonic acid (TfOH) has been demonstrated as an effective catalyst for the alkylation of naphthalene, a related electrophilic substitution reaction. mdpi.com This suggests its potential as a catalyst in sulfonation, which proceeds through a similar mechanistic pathway. The use of solid acid catalysts is also an area of interest for developing more environmentally benign sulfonation processes.

Furthermore, microreactors are being explored for naphthalene sulfonation. google.com These devices offer rapid mixing and superior heat transfer, which can prevent localized overheating and the formation of unwanted byproducts that occur in conventional batch reactors. google.com This technology is particularly suitable for highly exothermic and fast reactions like sulfonation with sulfur trioxide. google.com

Green Chemistry Principles in Naphthalene Sulphonate Production

The growing emphasis on sustainable industrial processes has spurred research into greener alternatives for the production of naphthalene sulphonates. Traditional sulfonation methods often involve the use of large excesses of strong acids like oleum and sulfuric acid, leading to significant waste generation and potential environmental concerns. Modern approaches aim to mitigate these issues by focusing on several key principles of green chemistry.

One promising avenue is the use of alternative catalytic systems. Solid acid catalysts, for instance, offer the potential for easier separation from the reaction mixture, reusability, and reduced corrosion issues compared to conventional liquid acids. scispace.com These catalysts can be designed to enhance selectivity towards specific isomers, potentially increasing the yield of desired products like naphthalene-1,3,7-trisulphonic acid.

Another area of active research is the use of ionic liquids as both solvents and catalysts for sulfonation reactions. Ionic liquids are salts that are liquid at or near room temperature and possess unique properties such as low vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds. frontiersin.orgnih.govyoutube.comyoutube.com Their use in sulfonation can lead to cleaner reactions with fewer by-products and the potential for recycling the reaction medium. google.com For example, the sulfonation of aromatic compounds in certain ionic liquids has been shown to proceed efficiently, yielding the monosulfonated product with the ionic liquid being recoverable and reusable. google.com

Furthermore, solvent-free reaction conditions are being explored to reduce the environmental impact associated with volatile organic compounds. scispace.com Research into these greener synthetic routes is ongoing, with the goal of developing more efficient, selective, and environmentally benign processes for the production of naphthalene sulphonates.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Architecture Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton (¹H) and Carbon (¹³C) NMR Chemical Shift Assignments

While specific experimental spectra for trisodium naphthalene-1,3,7-trisulphonate are not widely published, the expected chemical shifts and splitting patterns can be predicted based on the known effects of sulfonate groups and the inherent symmetry of the naphthalene ring system. The analysis would be conducted in a suitable solvent like deuterium (B1214612) oxide (D₂O) due to the compound's ionic nature.

The naphthalene-1,3,7-trisulphonate anion has five distinct aromatic protons. The strong electron-withdrawing nature of the sulfonate (-SO₃⁻) groups causes a significant downfield shift (to higher ppm values) for adjacent protons compared to unsubstituted naphthalene, where protons resonate between 7.4 and 7.9 ppm. chemicalbook.comresearchgate.net The protons on the substituted ring (H-2 and H-4) would be expected to appear at the lowest field, followed by the protons on the second ring (H-5, H-6, and H-8).

Similarly, the ¹³C NMR spectrum would show ten distinct signals for the carbon atoms of the naphthalene core. The carbons directly bonded to the sulfonate groups (C-1, C-3, C-7) would be the most downfield-shifted. The remaining carbon signals would be assigned based on their proximity to these electron-withdrawing groups.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Naphthalene-1,3,7-trisulphonate Anion Note: These are estimated values. Actual chemical shifts can vary based on solvent and experimental conditions.

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

|---|---|---|---|

| H-2 | 8.5 - 9.0 | - | Singlet, deshielded by two adjacent sulfonate groups. |

| H-4 | 8.6 - 9.1 | - | Singlet, deshielded by adjacent sulfonate group. |

| H-5 | 8.0 - 8.4 | - | Doublet, influenced by sulfonate at C-7. |

| H-6 | 7.8 - 8.2 | - | Doublet of doublets, coupled to H-5 and H-8. |

| H-8 | 8.4 - 8.8 | - | Doublet, deshielded by peri-interaction with sulfonate at C-1. |

| C-1, C-3, C-7 | - | 140 - 150 | Direct attachment to electron-withdrawing SO₃⁻ group. |

| C-2, C-4 | - | 125 - 135 | Influenced by adjacent sulfonate groups. |

| C-5, C-6, C-8 | - | 120 - 130 | Less affected by sulfonate groups. |

Two-Dimensional NMR Techniques for Connectivity Mapping

To unambiguously assign the predicted proton and carbon signals, two-dimensional (2D) NMR experiments are indispensable. wikipedia.org These techniques correlate signals based on their interactions, providing a map of the molecule's bonding framework.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For naphthalene-1,3,7-trisulphonate, COSY would show cross-peaks connecting H-5 with H-6, and H-6 with H-8, confirming their positions on the same aromatic ring. No correlations would be expected for the singlet protons H-2 and H-4.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the carbon signals of the atoms they are directly attached to (one-bond ¹H-¹³C coupling). sdsu.edu This allows for the direct assignment of each protonated carbon in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment maps longer-range couplings between protons and carbons (typically two or three bonds). youtube.comemerypharma.com HMBC is crucial for identifying the quaternary (non-protonated) carbons and for assembling the complete molecular skeleton. For instance, the proton at H-8 would show a correlation to the bridgehead carbon C-10 and the sulfonate-bearing carbon C-7, confirming the connectivity across the rings.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides definitive information on molecular weight and can reveal structural details through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) measures molecular mass with extremely high accuracy, allowing for the determination of the elemental formula of a compound. For this compound, the analysis would typically be performed on its parent acid, naphthalene-1,3,7-trisulfonic acid (C₁₀H₈O₉S₃). Predicted HRMS data indicates a monoisotopic mass of 367.93304 Da for the neutral acid. uni.lu By comparing the experimentally measured exact mass to the theoretical mass, the elemental composition can be confirmed with high confidence.

Table 2: Predicted High-Resolution Mass Spectrometry Data for Naphthalene-1,3,7-trisulfonic Acid (C₁₀H₈O₉S₃) Data sourced from predicted values. uni.lu

| Adduct | Formula | Predicted m/z | Analysis Mode |

|---|---|---|---|

| [M-H]⁻ | [C₁₀H₇O₉S₃]⁻ | 366.92576 | Negative Ion |

| [M+H]⁺ | [C₁₀H₉O₉S₃]⁺ | 368.94032 | Positive Ion |

| [M+Na]⁺ | [C₁₀H₈O₉S₃Na]⁺ | 390.92226 | Positive Ion |

The fragmentation pattern in MS provides clues to the molecule's structure. For aromatic sulfonates, a characteristic fragmentation pathway involves the loss of sulfur dioxide (SO₂) or the entire sulfonic acid group (SO₃H). libretexts.orgaaqr.org The stable naphthalene ring itself would require higher energy to fragment. libretexts.orgresearchgate.net

X-ray Photoelectron Spectroscopy (XPS) for Surface Elemental Composition and Chemical State

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive technique used to determine the elemental composition and the chemical (oxidation) states of those elements on the surface of a solid material. For a solid sample of this compound, XPS would provide a quantitative analysis of the near-surface region (top 5-10 nm).

An XPS survey scan would detect the presence of carbon (C), oxygen (O), sulfur (S), and sodium (Na). High-resolution scans of the individual element regions would provide information on their chemical states.

S 2p: The binding energy of the S 2p photoelectron peak would be characteristic of a sulfur atom in a +6 oxidation state, as found in a sulfonate (R-SO₃⁻) group.

O 1s: The O 1s spectrum would show a primary component corresponding to the oxygen atoms in the sulfonate groups.

Na 1s: The binding energy of the Na 1s peak would confirm the presence of sodium as a Na⁺ counter-ion. thermofisher.com

C 1s: The C 1s spectrum would be complex, showing components for the aromatic C-C/C-H bonds and a shifted component for the C-S bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy for Vibrational Mode Identification

Fourier-Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which excites molecular vibrations. It is an effective tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound would be dominated by the strong absorptions of the sulfonate groups.

Table 3: Expected Characteristic FTIR Vibrational Modes for this compound Note: These are expected frequency ranges for the specified functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3100 - 3000 | C-H stretching | Aromatic Ring |

| 1600 - 1450 | C=C stretching | Aromatic Ring |

| 1260 - 1150 | Asymmetric S=O stretching | Sulfonate (SO₃⁻) |

| 1070 - 1030 | Symmetric S=O stretching | Sulfonate (SO₃⁻) |

The most prominent and diagnostic peaks would be the strong asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonate groups. The presence of peaks corresponding to aromatic C-H and C=C stretching would confirm the naphthalene backbone. This technique provides a rapid and definitive fingerprint for the functional groups within the compound.

Advanced Chromatographic Separations for Purity and Isomeric Distribution Analysis

The analysis of this compound and its related isomers presents a significant challenge due to their high polarity and structural similarity. Advanced chromatographic techniques are indispensable for ensuring the purity of the final product and for determining the distribution of various isomers that may be present as a result of the sulfonation process. These methods provide the high resolution and sensitivity required for the quality control of dye intermediates and other industrial applications. nih.gov

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) stands as a primary analytical tool for the quantitative and qualitative analysis of naphthalenesulfonic acids. nih.gov The inherent flexibility of HPLC allows for the development of specific methods to separate complex mixtures of these compounds.

Reversed-Phase (RP) HPLC: This is one of the most common approaches for the analysis of naphthalenesulfonic acids. In RP-HPLC, a nonpolar stationary phase, typically octadecylsilane (B103800) (C18) or octylsilane (B1236092) (C8) bonded to silica, is used with a polar mobile phase. For highly water-soluble compounds like naphthalenetrisulfonates, the mobile phase often consists of an aqueous buffer and an organic modifier, such as acetonitrile (B52724) or methanol. sielc.com To achieve adequate retention and separation of these anionic analytes, ion-pairing agents are frequently added to the mobile phase. These agents, such as tetra-alkylammonium salts, form a neutral ion pair with the sulfonated analyte, increasing its affinity for the nonpolar stationary phase and enabling separation based on subtle differences in hydrophobicity.

Ion-Pair Chromatography (IPC): A variation of RP-HPLC, IPC is particularly effective for separating ionic compounds. An ion-pairing reagent is added to the mobile phase to interact with the charged sulfonate groups of the naphthalene trisulfonate. This technique has been successfully applied to the analysis of sulfonated naphthalene-formaldehyde condensates, demonstrating its capability to resolve oligomers based on their degree of condensation. acs.org The choice of the ion-pairing agent and its concentration is critical for optimizing the separation.

Hydrophilic Interaction Liquid Chromatography (HILIC): While less common than RP-HPLC for this application, HILIC can be an alternative for separating highly polar compounds. It utilizes a polar stationary phase and a mobile phase with a high concentration of organic solvent.

Detection: The most common detection method for naphthalenesulfonic acids is UV-Vis spectrophotometry, as the naphthalene ring system possesses strong chromophores. researchgate.net Diode-array detection (DAD) is particularly useful as it provides spectral information, aiding in peak identification and purity assessment. nih.gov Fluorescence detection can also be employed, offering higher sensitivity and selectivity for certain isomers. researchgate.net For unequivocal identification, HPLC systems can be coupled with mass spectrometry (MS), providing molecular weight and structural information. wgtn.ac.nz

The table below summarizes typical HPLC conditions used for the analysis of related naphthalenesulfonic acids, which can be adapted for this compound.

Table 1: Example HPLC Methodologies for Naphthalenesulfonic Acid Analysis

| Parameter | Method 1: Ion-Pair RP-HPLC | Method 2: Reversed-Phase HPLC |

|---|---|---|

| Stationary Phase | C18 (e.g., 5 µm, 4.6x150 mm) | Newcrom R1 |

| Mobile Phase | Acetonitrile / Water with Tetrabutylammonium (TBA) salt | Acetonitrile / Water with Phosphoric Acid |

| Detection | UV at 254 nm or Fluorescence | UV at 270 nm |

| Application | Separation of mono-, di-, and trisulfonated naphthalenes | Analysis of Naphthalene-2-sulfonic acid |

| Reference | Adapted from general methods for sulfonated aromatics. nih.gov | Adapted from SIELC Technologies. sielc.comsielc.com |

Ion Chromatography for Anionic Species Determination

Ion Chromatography (IC) is a powerful technique specifically designed for the separation and quantification of ionic species. It is highly suitable for determining the concentration of the naphthalene-1,3,7-trisulphonate anion and for quantifying inorganic anionic impurities such as sulfate, which may be present from the sulfonation reaction.

The core of an IC system is the ion-exchange column. For the analysis of anionic species like naphthalenetrisulfonates, a stationary phase with positively charged functional groups (anion-exchanger) is used. The separation mechanism is based on the competitive interaction of the analyte anions and the eluent anions with the stationary phase.

Eluents and Detection: The eluent typically consists of a dilute solution of a salt, such as sodium carbonate/bicarbonate or a methanesulfonic acid solution. researchgate.net The choice of eluent is critical for achieving the desired separation. After the analytical column, a suppressor device is often used. This device chemically reduces the conductivity of the eluent while enhancing the conductivity of the analyte ions. This suppression step is crucial as it significantly lowers the background noise and improves the sensitivity of conductivity detection, which is the most common detection method in IC.

IC can effectively separate different naphthalenesulfonic acids based on their charge and size. For instance, it can distinguish between mono-, di-, and trisulfonated naphthalenes, providing valuable information on the composition of the reaction mixture.

The table below outlines a representative Ion Chromatography method for the analysis of sulfonated aromatic compounds.

Table 2: Representative Ion Chromatography Conditions for Anionic Sulfonates

| Parameter | Condition |

|---|---|

| Stationary Phase | Anion-exchange column (e.g., Dionex AS11 or Metrosep A Supp 5) |

| Eluent | Gradient of Sodium Hydroxide or Methanesulfonic Acid |

| Flow Rate | 1.0 mL/min |

| Detection | Suppressed Conductivity |

| Application | Determination of anionic species, including sulfonates and inorganic anions. |

| Reference | Adapted from general IC methods for sulfonated compounds. researchgate.net |

Computational Chemistry and Theoretical Investigations of Trisodium Naphthalene 1,3,7 Trisulphonate

Electronic Structure Calculations and Quantum Mechanical Modeling

Quantum mechanical modeling provides fundamental insights into the intrinsic properties of a molecule, governed by the arrangement of its electrons and nuclei. For Trisodium (B8492382) Naphthalene-1,3,7-trisulphonate, these methods elucidate its stability, aromatic character, and the influence of its sulphonate substituents.

Density Functional Theory (DFT) Studies on Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as molecules. It is a workhorse in computational chemistry for predicting the ground state properties of molecules like Trisodium Naphthalene-1,3,7-trisulphonate. DFT calculations can determine the optimized molecular geometry, electronic energies, and other key quantum chemical parameters. nih.govresearchgate.net

Theoretical studies on related naphthalene (B1677914) derivatives using DFT with basis sets like B3LYP/6-31G(d,p) are performed to calculate optimized structures and electronic properties. researchgate.net These calculations yield important data such as ionization potential, electron affinity, electronegativity, hardness, and softness. researchgate.net For the naphthalene-1,3,7-trisulphonate anion, DFT would be used to model the geometry of the naphthalene core and the orientation of the three sulphonate (-SO₃⁻) groups. These calculations typically show that the naphthalene core remains largely planar, while the S-O bonds of the sulphonate groups are arranged tetrahedrally around the sulfur atoms.

The results from DFT calculations provide a foundation for understanding the molecule's stability and reactivity. For instance, the calculated total energy and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are crucial for predicting its chemical behavior.

Table 1: Illustrative Ground State Properties of Naphthalene-1,3,7-trisulphonate Anion Calculated by DFT (Note: This table is illustrative and represents typical data obtained from DFT calculations for similar aromatic sulphonates.)

| Property | Calculated Value | Unit |

|---|---|---|

| Total Energy | -1550.75 | Hartree |

| HOMO Energy | -8.54 | eV |

| LUMO Energy | -1.23 | eV |

| HOMO-LUMO Gap | 7.31 | eV |

| Dipole Moment | 2.5 | Debye |

| Ionization Potential | 8.54 | eV |

| Electron Affinity | 1.23 | eV |

Investigation of Aromaticity and Electron Distribution in Naphthalene Sulphonates

Naphthalene is an aromatic compound that follows Hückel's rule with 10 π-electrons. quora.comlibretexts.org The introduction of sulphonate groups, which are strongly electron-withdrawing, significantly alters the electron distribution and can influence the aromaticity of the naphthalene core. Computational studies investigate these effects by calculating aromaticity indices and mapping the electrostatic potential (ESP). researchgate.net

Aromaticity can be quantified using various indices such as the Nucleus-Independent Chemical Shift (NICS), Harmonic Oscillator Model of Aromaticity (HOMA), and the Para-Delocalization Index (PDI). researchgate.net For naphthalene sulphonates, these calculations would likely show a modulation of the aromatic character across the two fused rings. The electron-withdrawing sulphonate groups decrease the electron density on the naphthalene ring system. wordpress.com

ESP maps are particularly useful for visualizing the charge distribution. researchgate.net In the naphthalene-1,3,7-trisulphonate anion, these maps would show regions of high negative potential concentrated around the oxygen atoms of the sulphonate groups, while the naphthalene core would exhibit a less negative or even slightly positive potential. This charge distribution is critical for understanding intermolecular interactions, such as those with solvent molecules or biological targets. Investigations into the electronic structure of naphthalene have shown that chemical bonds are formed under the influence of both intramolecular and intermolecular interactions. researchgate.net

Molecular Dynamics (MD) Simulations of Solution Behavior

While quantum mechanics describes the properties of a single molecule, molecular dynamics (MD) simulations are used to study the behavior of a large ensemble of molecules over time. This is essential for understanding how this compound behaves in a real-world environment, such as in an aqueous solution.

Interactions with Solvent Molecules and Ion Solvation Shells

In an aqueous solution, the this compound salt dissociates into a naphthalene-1,3,7-trisulphonate trianion and three sodium (Na⁺) cations. MD simulations can model the intricate interactions between these ions and the surrounding water molecules. Key tools for analyzing these interactions are Radial Distribution Functions (RDFs), which describe how the density of other atoms varies as a function of distance from a reference atom. bibliotekanauki.pl

Simulations of similar systems, like aqueous sodium sulfate, show that both the cation (Na⁺) and the anion (SO₄²⁻) form distinct hydration shells. bibliotekanauki.pl For naphthalene-1,3,7-trisulphonate, the RDFs would reveal:

Na⁺ Solvation: A well-defined first solvation shell of water molecules surrounding each sodium ion.

Sulphonate Group Hydration: Strong hydrogen bonding between the oxygen atoms of the sulphonate groups and the hydrogen atoms of water molecules. This is a dominant interaction that makes the compound highly water-soluble.

Naphthalene Core Interaction: The hydrophobic naphthalene core would have weaker interactions with water, leading to a disruption of the local water structure.

These simulations can provide precise data on coordination numbers (the number of water molecules in the first solvation shell) and the average distances of these interactions. bibliotekanauki.pl

Table 2: Illustrative Data from MD Simulation of Solvation Shells (Note: This table is illustrative, based on typical findings for ionic species in aqueous MD simulations like those of sodium sulfate.) bibliotekanauki.pl

| Interacting Pair | First Peak in RDF (Å) | Coordination Number |

|---|---|---|

| Na⁺ – O(water) | 2.40 | 5.5 |

| S(sulphonate) – O(water) | 3.80 | ~12 |

| O(sulphonate) – H(water) | 1.90 | ~3-4 |

Aggregation Tendencies in Aqueous Media

The amphiphilic nature of the naphthalene-1,3,7-trisulphonate anion, with its hydrophobic hydrocarbon core and hydrophilic sulphonate groups, suggests a tendency to self-assemble or aggregate in aqueous solution, particularly at higher concentrations. MD simulations are an ideal tool to investigate this phenomenon. researchgate.net

By simulating a system with many anions, researchers can observe whether they remain dispersed or form aggregates. These simulations can characterize the structure of any aggregates formed (e.g., micelles or other arrangements) and calculate the potential of mean force (PMF) between two or more anions. The PMF provides a measure of the free energy change as the anions approach each other, indicating whether aggregation is energetically favorable. Studies on related naphthalene sulphonate condensates show that their adsorption and orientation at interfaces are driven by a balance of hydrophobic and polar interactions, a principle that also governs self-aggregation. researchgate.net

Computational Prediction of Reaction Mechanisms and Transition States

Computational chemistry can also be used to explore the chemical reactions involving this compound. This includes studying its synthesis (sulphonation of naphthalene) or its subsequent reactions. DFT is commonly used to map out the potential energy surface of a reaction. nih.gov

This involves identifying the structures of the reactants, products, any intermediates, and, crucially, the transition states that connect them. The transition state is the highest energy point along the reaction coordinate and determines the activation energy of the reaction.

For example, a computational study of the sulphonation of naphthalene could elucidate why different isomers, such as naphthalene-1-sulphonic acid and naphthalene-2-sulphonic acid, are formed under different temperature conditions. wordpress.com By calculating the activation energies for the formation of different trisulphonated isomers, theory can explain the observed product distribution. For the 1,3,7-isomer, computational methods could confirm its thermodynamic stability compared to other possible trisulphonated products. These studies provide a molecular-level understanding of reaction kinetics and selectivity that is often difficult to obtain through experiments alone. nih.govwordpress.com

In Silico Studies for Structure-Activity Relationship (SAR) Elucidation

In the realm of medicinal chemistry and materials science, in silico studies are pivotal for elucidating the structure-activity relationships (SAR) of chemical compounds. For polysulfonated naphthalenes, such as this compound, computational methods offer a pathway to predict and understand how molecular structure influences biological activity or material properties. While specific, in-depth SAR studies on the 1,3,7-isomer are not extensively documented in publicly available research, the principles can be inferred from studies on related naphthalenesulfonic acid derivatives.

Research on various naphthalene-based molecules has demonstrated that this scaffold is a versatile platform for drug discovery, with applications as anticancer, antiviral, and anti-inflammatory agents. nih.gov The biological activity of these derivatives is highly dependent on the nature and position of substituents on the naphthalene core. nih.gov For instance, SAR studies on naphthalimide derivatives have shown that different substitution patterns can significantly enhance or reduce their anticancer efficacy by affecting their DNA binding affinity. nih.govresearchgate.net

For this compound, the specific arrangement of the three sulfonate groups at the 1, 3, and 7 positions dictates its electrostatic potential and steric profile. These features are crucial for its interaction with biological macromolecules or its performance in material applications. The highly charged and polar nature of the sulfonate groups suggests that the compound's activity will be largely driven by electrostatic interactions.

Computational tools can predict various physicochemical and ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties. While comprehensive experimental data for the 1,3,7-isomer is scarce, predicted values provide a baseline for its likely behavior.

Predicted Physicochemical Properties of Naphthalene-1,3,7-trisulfonic acid

| Property | Predicted Value | Source |

|---|---|---|

| XlogP | -0.6 | PubChemLite uni.lu |

Predicted Collision Cross Section (CCS) Values for Naphthalene-1,3,7-trisulfonic acid Adducts

| Adduct | m/z | Predicted CCS (Ų) | Source |

|---|---|---|---|

| [M+H]⁺ | 368.94032 | 176.3 | PubChemLite uni.lu |

| [M+Na]⁺ | 390.92226 | 183.4 | PubChemLite uni.lu |

| [M-H]⁻ | 366.92576 | 174.9 | PubChemLite uni.lu |

| [M+NH₄]⁺ | 385.96686 | 186.5 | PubChemLite uni.lu |

These predicted data points, particularly the collision cross-section, offer insights into the molecule's size and shape in the gas phase, which can be correlated with its interactions in a biological or chemical system. The negative XlogP value indicates high water solubility, a characteristic feature of polysulfonated compounds. uni.lu

Further computational investigations, such as molecular docking and molecular dynamics simulations, could be employed to model the binding of this compound to specific protein targets. For example, studies on naphthalene-based inhibitors of SARS-CoV papain-like protease (PLpro) have utilized such methods to design novel inhibitors. nih.gov By creating a detailed 3D model of the target's binding site, it is possible to predict the binding affinity and orientation of the ligand, thereby guiding the synthesis of more potent and selective derivatives.

Supramolecular Assemblies and Non Covalent Interactions of Trisodium Naphthalene 1,3,7 Trisulphonate

Host-Guest Chemistry and Complex Formation

The electron-rich naphthalene (B1677914) core and the anionic sulfonate groups of trisodium (B8492382) naphthalene-1,3,7-trisulphonate make it an interesting candidate for host-guest chemistry. It can act as a guest molecule, forming inclusion complexes with various macrocyclic hosts.

Complexation with Cyclodextrins: Cyclodextrins, with their hydrophobic inner cavity and hydrophilic exterior, are capable of encapsulating aromatic guests in aqueous solutions. The naphthalene moiety of the trisulphonate can be included within the cyclodextrin (B1172386) cavity, driven primarily by hydrophobic interactions. The sulfonate groups, remaining at the rim of the cyclodextrin, would enhance the water solubility of the resulting complex. The size of the cyclodextrin cavity is a critical factor in determining the stability of the inclusion complex.

Interaction with Calixarenes and Cucurbiturils: Cationic or appropriately functionalized calixarenes and cucurbiturils could also serve as hosts. In these cases, complexation would be driven by a combination of hydrophobic interactions with the naphthalene core and electrostatic interactions between the anionic sulfonate groups of the guest and cationic sites on the host.

Detailed research on the specific binding affinities and thermodynamics of complex formation for trisodium naphthalene-1,3,7-trisulphonate is not extensively documented in publicly available literature. However, studies on other sulfonated naphthalenes suggest that such interactions are plausible and would be of interest for applications in sensing, solubilization, and materials science.

| Potential Host Molecules | Primary Driving Forces for Complexation | Expected Outcome |

| Cyclodextrins (α, β, γ) | Hydrophobic interactions, van der Waals forces | Formation of inclusion complexes, increased solubility |

| Cationic Calixarenes | Electrostatic interactions, hydrophobic interactions | Formation of stable host-guest complexes |

| Cucurbiturils | Ion-dipole interactions, hydrophobic interactions | Encapsulation of the naphthalene moiety |

Self-Assembly Pathways and Hierarchical Structure Formation

In the absence of specific host molecules, this compound is expected to undergo self-assembly in solution, particularly in the presence of counterions or in specific solvent systems. These self-assembly processes can lead to the formation of hierarchical structures.

The primary driving forces for self-assembly would be π-π stacking interactions between the naphthalene cores and electrostatic interactions. The highly charged nature of the molecule, with three sulfonate groups, would lead to strong repulsive forces between molecules. However, in the presence of sufficient concentrations of counterions (Na+), these repulsions can be screened, allowing the weaker, attractive π-π stacking interactions to dominate and drive aggregation.

The geometry of the resulting aggregates would be influenced by the substitution pattern of the sulfonate groups. The 1,3,7-substitution may lead to the formation of specific, ordered assemblies, potentially differing from those formed by other isomers like the 1,3,6-trisulphonate. The formation of micelles, vesicles, or liquid crystalline phases at higher concentrations is conceivable, though not specifically documented for this isomer.

Investigation of π-π Stacking and Electrostatic Interactions in Solution

The behavior of this compound in solution is dictated by a balance between attractive π-π stacking and repulsive electrostatic interactions.

π-π Stacking: The planar naphthalene core promotes face-to-face or offset stacking arrangements between molecules. uni.lu These interactions are a form of non-covalent bonding that is crucial in the formation of supramolecular structures. uni.lu The strength of these interactions is influenced by the electronic nature of the aromatic system. Theoretical studies on similar aromatic systems suggest that dispersion forces are the primary contributor to the stability of π-stacked dimers. rsc.orgchemrxiv.org

Electrostatic Interactions: The three anionic sulfonate groups lead to significant electrostatic repulsion between molecules. This repulsion is a major barrier to aggregation and is highly dependent on the ionic strength of the solution. Increasing the concentration of counterions, such as the sodium ions from the salt itself, screens the negative charges, thereby reducing the electrostatic repulsion and facilitating π-π stacking. The interplay between these opposing forces is critical in determining the aggregation behavior and the resulting supramolecular structures in solution.

| Interaction Type | Description | Influencing Factors |

| π-π Stacking | Attractive non-covalent interaction between aromatic rings. | Solvent polarity, temperature, presence of substituents. |

| Electrostatic Repulsion | Repulsive force between the anionic sulfonate groups. | Ionic strength of the solution, dielectric constant of the solvent. |

| van der Waals Forces | Weak, short-range attractive forces. | Molecular size and shape. |

Crystallographic Studies of Supramolecular Structures

As of the current available literature, specific crystallographic studies detailing the single-crystal X-ray diffraction analysis of this compound are not widely reported. However, crystallographic data for other functionalized naphthalene derivatives provide insights into the potential solid-state packing of this molecule. rsc.org

In a crystalline state, one would expect to observe a layered structure. The naphthalene cores would likely arrange in a slip-stacked or herringbone fashion to maximize π-π interactions while minimizing steric hindrance from the bulky sulfonate groups. rsc.org The sodium ions would be located between the layers, coordinated to the oxygen atoms of the sulfonate groups and potentially to water molecules of crystallization. These electrostatic interactions would be the primary force holding the layers together. The precise packing arrangement would be a complex outcome of the interplay between π-π stacking, electrostatic interactions, and the coordination geometry of the sodium ions.

Advanced Materials Science Applications of Trisodium Naphthalene 1,3,7 Trisulphonate Derivatives

Polymer and Membrane Science

The incorporation of naphthalene (B1677914) sulfonate moieties into polymer structures is a key strategy for developing materials with tailored properties for separation technologies and enhanced functionalities.

Synthesis and Characterization of Polysulfonamide Membranes for Separation Technologies

Detailed research on the direct use of trisodium (B8492382) naphthalene-1,3,7-trisulphonate in the synthesis of polysulfonamide membranes is not extensively documented in available literature. However, the principles of incorporating sulfonated naphthalene structures into polymer backbones are well-established for creating membranes with enhanced separation capabilities.

Sulfonated aromatic compounds are introduced into polymer matrices to improve properties like hydrophilicity, ion-exchange capacity, and thermal and chemical stability. For instance, sulfonated polynaphthylimides have been synthesized and investigated as proton-exchange membranes. These materials exhibit anisotropic membrane swelling and reasonably high proton conductivity, which is crucial for applications such as fuel cells. The synthesis often involves the polycondensation of sulfonated diamines with dianhydrides.

Another relevant area is the development of sulfonated poly(p-phenylene) multi-block copolymers containing naphthalene units for proton exchange membrane water electrolysis. aatbio.com These membranes have demonstrated superior performance, including high ion exchange capacity (IEC), good chemical stability, and mechanical toughness. aatbio.com For example, a naphthalene-containing copolymer showed 3.6 times higher proton selectivity to hydrogen gas than the commercial Nafion 212 membrane. aatbio.com

The general approach to synthesizing such membranes involves:

Monomer Synthesis: Functionalization of naphthalene with sulfonic acid groups and other reactive moieties.

Polymerization: Co-polymerization of the sulfonated naphthalene monomer with other monomers to form a high-molecular-weight polymer.

Membrane Casting: Dissolving the resulting polymer in a suitable solvent and casting it into a thin film.

Characterization: Evaluating the membrane's performance based on parameters like ion exchange capacity, water uptake, proton conductivity, and mechanical strength.

Table 1: Properties of a Naphthalene-Containing Copolymer Membrane for PEMWE

| Property | Value | Unit |

| Ion Exchange Capacity (IEC) | > 2.4 | meq g⁻¹ |

| Proton Selectivity vs. H₂ | 3.6 times higher than Nafion 212 | - |

| Performance at 1.9 V and 80 °C | 5.5 | A cm⁻² |

This data is for a sulfonated poly(p-phenylene) multi-block copolymer containing naphthalene and is presented as an example of the potential performance of membranes incorporating naphthalene sulfonate structures. aatbio.com

Integration into Polymeric Matrices for Enhanced Functionality

Trisodium naphthalene-1,3,7-trisulphonate and its isomers can be integrated into various polymeric matrices as additives to enhance their functional properties. Their highly ionic and aromatic nature can impart improved electrical conductivity, thermal stability, and specific interactions with other molecules.

Sulfonated naphthalene derivatives are utilized as effective dopants in conductive polymers. caymanchem.com Their incorporation can significantly increase the electrical conductivity and thermal stability of the polymer matrix, making these composites suitable for applications in sensors, advanced electronic devices, and energy storage solutions. caymanchem.com For example, 1,3,(6,7)-naphthalenetrisulfonic acid trisodium salt hydrate (B1144303) has been used as an anionic dopant for the polymerization of pyrrole. pubcompare.ai

Furthermore, the presence of multiple sulfonate groups can influence the morphology and properties of polymer blends and composites. In a study on naphthalene-containing epoxy resins, naphthalene was found to be miscible with the epoxy resin at elevated temperatures, acting as a plasticizer and lowering the glass transition temperature of the cured polymer. sigmaaldrich.com While this study did not use a sulfonated naphthalene, it highlights the potential of the naphthalene moiety to modify the properties of a polymer matrix.

Optical and Photonic Material Development

The unique photophysical properties of the naphthalene core, when appropriately functionalized, make it a valuable scaffold for developing fluorescent materials.

Fluorescent Probes and pH-Sensitive Coatings (e.g., using related trisulfonates like HPTS)

While direct applications of this compound as a fluorescent probe are not widely reported, its structural similarity to other fluorescent sulfonated aromatic compounds suggests potential in this area. A prominent example of a related compound is 8-hydroxypyrene-1,3,6-trisulfonic acid, trisodium salt (HPTS), also known as pyranine.

HPTS is a well-known cell-impermeable fluorescent pH indicator. caymanchem.com It exhibits dual excitation and a single emission wavelength, with the ratio of fluorescence intensities at the two excitation maxima being pH-dependent. caymanchem.compubcompare.ai This ratiometric response makes it an excellent probe for measuring pH in various environments, including within living cells and in the development of pH-sensitive coatings. caymanchem.compubcompare.ai HPTS has been used to monitor pH changes in acidic organelles and has also been developed into sensors for glucose and other carbohydrates. caymanchem.com

Table 2: Spectroscopic Properties of HPTS

| Property | Wavelength (nm) | Condition |

| Excitation Maxima | 403 and 450 | pH-dependent |

| Emission Maximum | 510 | - |

Data for 8-hydroxypyrene-1,3,6-trisulfonic acid (HPTS). caymanchem.commedchemexpress.com

The fluorescence of naphthalene derivatives has been harnessed to develop probes for metal ions as well. mdpi.com For instance, a naphthalene derivative fluorescent probe has been synthesized for the detection of Al³⁺ ions with high selectivity and a low detection limit. mdpi.com This indicates that with appropriate functionalization, naphthalene trisulfonates could also be tailored for specific sensing applications.

Metal-Organic Frameworks (MOFs) and Coordination Polymers

The sulfonate groups of this compound make it a potential ligand for the construction of metal-organic frameworks (MOFs) and coordination polymers. The multiple charged sites can coordinate with metal ions to form extended network structures.

While there is no specific literature detailing the use of the 1,3,7-isomer in MOF synthesis, research on other naphthalene-based linkers demonstrates the potential of this class of molecules. For example, naphthalene-dicarboxylate linkers have been used to construct zinc-based coordination polymers with interesting photoluminescent properties. rsc.org Furthermore, a naphthalene diimide-based MOF has been shown to exhibit photochromic and chemochromic behavior, allowing for the detection of electron-rich molecules. nih.gov

A study on naphthalene trisulfonate/Hafnium(IV) complexes revealed that the multiple sulfonate groups are crucial for forming stable surface coatings through coordination with Hf(IV) ions. wikipedia.org This highlights the strong coordinating ability of the trisulfonate functionality, which is a prerequisite for forming stable MOF structures. MOFs based on naphthalene derivatives have also been investigated for the adsorption of naphthalene from wastewater, demonstrating their potential in environmental remediation. mdpi.comresearchgate.net

Dye and Pigment Chemistry: Mechanistic Studies and Performance in Colorants

Naphthalene sulfonic acids are fundamental building blocks in the synthesis of a wide range of dyes and pigments. The sulfonate groups enhance the water solubility of the dyes and improve their affinity for polar substrates like textile fibers.

Although specific dyes derived from this compound are not prominently mentioned in the available literature, related aminonaphthalene trisulfonic acids are key intermediates in the production of reactive dyes for cotton. For example, 7-aminonaphthalene-1,3,6-trisulfonic acid is a precursor for several reactive dyes, including C.I. Reactive Orange 91, C.I. Reactive Yellow 174, and C.I. Reactive Red 118. dyestuffintermediates.com Similarly, 7-aminonaphthalene-1,3,5-trisulfonic acid is used to synthesize C.I. Reactive Orange 12 and C.I. Reactive Brown 35. dyestuffintermediates.com

The general mechanism involves the diazotization of the amino group on the naphthalene ring, followed by coupling with another aromatic compound (the coupling component) to form an azo dye. The trisulfonate groups ensure that the final dye molecule is highly soluble in water, which is essential for the dyeing process.

Furthermore, naphthalene-based azo dyes have been synthesized and their performance on polyester (B1180765) fibers evaluated. researchgate.net These studies investigate the relationship between the chemical structure of the dye and its properties, such as color, fastness, and solvatochromism. researchgate.net

Environmental Biogeochemistry and Degradation Mechanisms of Naphthalene Trisulphonates

Biodegradation Pathways and Microbial Metabolism

The biodegradation of naphthalene (B1677914) sulphonates, including trisodium (B8492382) naphthalene-1,3,7-trisulphonate, is a complex process mediated by various microorganisms. These compounds are generally more resistant to degradation than unsubstituted naphthalene due to the presence of hydrophilic sulphonate groups, which increases their water solubility and stability. researchgate.netnih.gov However, specific microbial communities have evolved to utilize these xenobiotic compounds as sources of carbon and energy.

Enzymatic Degradation Mechanisms

The enzymatic breakdown of naphthalene sulphonates is initiated by powerful oxidative enzymes. The process generally follows a sequence of hydroxylation, desulphonation, and ring cleavage.

Initial Attack and Desulphonation : The degradation is often started by a multicomponent dioxygenase enzyme system. nih.govresearchgate.net This enzyme, such as naphthalene 1,2-dioxygenase, catalyzes the dihydroxylation of the aromatic ring, incorporating molecular oxygen to form a cis-dihydrodiol intermediate. nih.govethz.ch For sulphonated naphthalenes, this regioselective dihydroxylation occurs on the aromatic ring, often at a position bearing a sulphonate group. nih.gov This hydroxylation leads to the formation of an unstable intermediate, which then undergoes spontaneous elimination of the sulphonate group as sulphite to yield a dihydroxynaphthalene compound, such as 1,2-dihydroxynaphthalene. nih.govethz.ch

Ring Cleavage and Further Metabolism : Once 1,2-dihydroxynaphthalene is formed, it enters the classical naphthalene degradation pathway. nih.gov This central intermediate can be catabolized via several routes, most commonly the catechol or gentisate pathways. nih.govresearchgate.net For instance, the ring can be cleaved by 1,2-dihydroxynaphthalene dioxygenase, leading to the formation of compounds that are funneled into the central carbon pathway, such as pyruvate (B1213749) and salicylate (B1505791). nih.gov In some pathways, salicylate is further metabolized to gentisic acid by salicylate 5-hydroxylase, which then enters the central metabolism. nih.gov

Under anaerobic conditions, the degradation pathway is different. For instance, in sulfate-reducing environments, naphthalene can be activated by carboxylation to form 2-naphthoic acid, which is then further metabolized. d-nb.infonih.govnewcastle.edu.au

Key Enzymes in Naphthalene Sulphonate Biodegradation

| Enzyme | Function | Reference |

|---|---|---|

| Naphthalene Dioxygenase (NDO) | Catalyzes the initial dihydroxylation of the naphthalene ring, leading to desulphonation. | nih.govethz.ch |

| Dehydrogenase | Converts the cis-dihydrodiol intermediate to dihydroxynaphthalene. | nih.gov |

| 1,2-Dihydroxynaphthalene Dioxygenase | Performs cleavage of the aromatic ring of dihydroxynaphthalene. | nih.gov |

| Salicylate 5-hydroxylase | Converts 5-sulfosalicylic acid to gentisic acid, a key step in some pathways. | nih.gov |

Microbial Community Analysis in Degradation Studies

A diverse range of microorganisms capable of degrading naphthalene and its sulphonated derivatives has been identified in various environments. These microbes are often isolated from contaminated soils and water, where they have adapted to utilize these compounds. nih.govdntb.gov.ua

Bacterial Degraders : Bacteria are the most studied group of naphthalene sulphonate degraders. The phylum Proteobacteria is dominant, with the genus Pseudomonas being frequently reported for its ability to degrade naphthalene and its derivatives. nih.govnih.gov Strains of Pseudomonas have been shown to initiate the degradation of naphthalene sulphonates by 1,2-dioxygenation. nih.govethz.ch Other bacterial phyla involved include Firmicutes, Bacteroidetes, and Actinobacteria. nih.gov In anaerobic conditions, sulfate-reducing bacteria like Desulfotomaculum have been shown to degrade naphthalene. newcastle.edu.au Mixed bacterial communities often exhibit enhanced degradation capabilities through mutualistic interactions, where different strains carry out complementary steps of the degradation pathway. nih.govnih.gov

Fungal Degraders : Fungi, particularly white-rot fungi, also play a role in the degradation of complex aromatic compounds. Species such as Pleurotus ostreatus have been evaluated for their ability to biodegrade naphthalene sulphonic acid polymers. researchgate.net Fungi can co-metabolically transform these pollutants, often using powerful extracellular lignin-modifying enzymes. researchgate.netijcmas.com Fungal species from genera like Aspergillus have also been implicated in hydrocarbon remediation. ijcmas.com

Microbial Genera Involved in Naphthalene and Naphthalene Sulphonate Degradation

| Microbial Genus | Type | Environment/Condition | Reference |

|---|---|---|---|

| Pseudomonas | Bacteria | Aerobic, contaminated soil and water | nih.govethz.chnih.gov |

| Desulfotomaculum | Bacteria | Anaerobic, sulfate-reducing | newcastle.edu.au |

| Bacillus | Bacteria | Aerobic, thermophilic | nih.govnih.gov |

| Rhodococcus | Bacteria | Aerobic | nih.gov |

| Pleurotus | Fungus | Aerobic, co-metabolism | researchgate.netijcmas.com |

| Aspergillus | Fungus | Aerobic | ijcmas.com |

| Pigmentiphaga | Bacteria | Aerobic, disulphonated naphthalenes | ethz.ch |

Environmental Fate Modeling and Transport Studies

Understanding the transport and fate of trisodium naphthalene-1,3,7-trisulphonate in the environment is crucial for assessing its potential impact. Its high water solubility, conferred by the three sulphonate groups, is a key factor governing its mobility in soil and water systems.

Transport in Soil and Aquifers : Due to their solubility and anionic nature, naphthalene sulphonates are expected to be mobile in groundwater. Tracer studies using naphthalene disulphonates have demonstrated their potential for rapid and long-distance transport in the subsurface, particularly in fractured rock or porous media. usgs.gov One study observed that a naphthalene sulphonate tracer traveled as far as 1.3 km in just four months through an unsaturated zone, indicating that preferential flow paths can lead to unexpectedly high transport rates. usgs.gov

Sorption Processes : The movement of naphthalene sulphonates is attenuated by sorption to aquifer materials, particularly organic carbon. While highly water-soluble, these compounds can still partition to solid phases. This sorption behavior means they will move more slowly than non-reactive tracers like bromide. The extent of this retardation depends on the fraction of organic carbon in the sediment.

Environmental Fate Models : Generic environmental fate models, such as Level III fugacity models, can be used to predict the distribution and persistence of chemicals like naphthalene on a regional scale. researchgate.net More specific physiologically based pharmacokinetic (PBPK) models have been developed to understand the fate of naphthalene within organisms, which can be adapted for human health risk assessment. nih.govdata.gov For environmental fate, models that incorporate factors like advective transport, deposition, and degradation half-lives are essential for predicting concentrations in different environmental compartments like air, water, and soil. nih.govrsc.org

Advanced Remediation Strategies Employing Naphthalene Sulphonates

While naphthalene sulphonates are themselves pollutants, their chemical properties can be harnessed in certain remediation technologies. Their utility often stems from their characteristics as surfactants, dispersants, and complexing agents. mdpi.comneaseco.com

Sorption Processes and Sequestration of Heavy Metals

An important characteristic of aromatic sulphonates is their ability to form stable complexes with metal ions. mdpi.com This property can be applied in remediation strategies aimed at immobilizing or removing heavy metals from contaminated environments.

Mechanism of Sequestration : The sulphonate groups (-SO₃⁻) are anionic and can act as ligands, binding to positively charged heavy metal cations (e.g., Cu²⁺, Pb²⁺, Zn²⁺). This process, known as chelation or complexation, effectively sequesters the metal ions, reducing their mobility and bioavailability in soil and water. mdpi.comnih.gov By forming these complexes, naphthalene sulphonates can alter the transport and fate of heavy metals.

Applications in Remediation : This chelating ability is relevant in co-contaminated sites where both organic pollutants (like PAHs) and heavy metals are present. For example, in soil washing or enhanced flushing techniques, solutions containing chelating agents can be used to extract metals. While more common chelators like EDTA are often used, the principle applies to sulphonated aromatics. nih.gov Furthermore, the use of adsorbents modified with surfactants (which can include naphthalene sulphonate derivatives) has been shown to reduce the toxicity of metals like cadmium during the biodegradation of naphthalene, indicating a protective effect through metal binding. nih.gov

Summary of Remediation-Relevant Properties and Applications

| Property | Mechanism | Potential Application | Reference |

|---|---|---|---|

| Dispersant | Reduces interfacial tension, breaking up aggregates. | Used in formulations for oil spill cleanup; dispersant in pesticide and dye manufacturing. | neaseco.com |

| Metal Complexation | Anionic sulphonate groups bind to cationic metal ions. | Sequestration of heavy metals in contaminated soil and water; reducing metal toxicity. | mdpi.comnih.govnih.gov |

| Surfactant (Hydrotrope) | Increases the solubility of hydrophobic organic compounds in water. | Component in industrial and household cleaners; aids in emulsion polymerization. | neaseco.com |

Role in Advanced Oxidation Processes for Pollutant Removal

Due to their recalcitrance to biological degradation, Advanced Oxidation Processes (AOPs) have been investigated as a promising alternative for the removal of naphthalene trisulphonates from water. AOPs utilize highly reactive species, primarily hydroxyl radicals (•OH), to oxidize persistent organic pollutants. nih.gov Processes like ozonation and photocatalysis fall under this category. nih.govidk.org.rs

Research into the ozonation of naphthalenesulphonic acids has provided significant insights into the degradation of these compounds. Studies on naphthalene-1,3,6-trisulphonic acid (NTS), a close structural isomer of naphthalene-1,3,7-trisulphonate, have shown that it is considerably more resistant to ozone treatment than its mono- and di-sulphonated counterparts. The presence of three electron-withdrawing sulphonic groups on the naphthalene ring reduces the ring's electronic density, thereby decreasing its reactivity towards electrophilic ozone molecules.

The degradation of NTS via ozonation proceeds through both a direct reaction with molecular ozone and an indirect pathway involving radical species. The direct ozonolysis reaction stoichiometry is approximately one mole of ozone consumed for every mole of the sulphonic acid degraded. rsc.org The primary degradation products identified from the ozonation of NTS include highly oxidized organic compounds such as oxalic acid and formic acid, along with the release of sulphate ions into the solution.

Below are tables summarizing research findings on the degradation of naphthalene trisulphonates using AOPs.

Table 1: Reactivity of Naphthalenesulphonic Acids with Ozone

This table illustrates the effect of the number of sulphonic groups on the reactivity with ozone. The data is based on studies of naphthalene-1-sulphonic acid (NS), naphthalene-1,5-disulphonic acid (NDS), and naphthalene-1,3,6-trisulphonic acid (NTS).

| Compound | Number of Sulphonic Groups | Relative Reactivity to Ozone | Primary Degradation Products | Reference |

| Naphthalene-1-sulphonic acid | 1 | High | Oxalic acid, Glyoxal, Sulphates | |

| Naphthalene-1,5-disulphonic acid | 2 | Moderate | Oxalic acid, Glyoxal, Sulphates | |

| Naphthalene-1,3,6-trisulphonic acid | 3 | Low | Oxalic acid, Formic acid, Sulphates |

Table 2: Kinetic Parameters for the Ozonation of Naphthalenesulphonic Acids

This table presents key kinetic data from ozonation experiments, highlighting the mechanism of the reaction.

| Parameter | Naphthalene-1-sulphonic acid | Naphthalene-1,5-disulphonic acid | Naphthalene-1,3,6-trisulphonic acid | Reference |

| Reaction Stoichiometry (mol O₃ / mol acid) | ~1 | ~1 | ~1 | rsc.org |

| Activation Energy (kJ mol⁻¹) | 37-42 | 37-42 | 37-42 | rsc.org |

| Contribution of Direct Reaction (at pH 2) | 69% | Not specified | ~20% | rsc.org |

| Radical Reaction Rate Constant (M⁻¹ s⁻¹) | ~10⁹ | ~10⁹ | ~10⁹ |

Perspectives, Research Gaps, and Future Directions in Trisodium Naphthalene 1,3,7 Trisulphonate Research

Development of Novel and Sustainable Synthetic Routes

The conventional synthesis of naphthalenesulfonic acids involves the electrophilic sulfonation of naphthalene (B1677914) using concentrated sulfuric acid or oleum (B3057394) at elevated temperatures. researchgate.netchemicalbook.comyoutube.com This process is energy-intensive, relies on corrosive and hazardous reagents, and generates substantial acidic waste streams, posing significant environmental challenges. While industrial processes are being optimized to include the recycling of acid streams to improve sustainability, the core chemistry remains harsh. google.com

A significant research gap exists in the development of green and sustainable synthetic methodologies specifically for Trisodium (B8492382) naphthalene-1,3,7-trisulphonate. Future academic research should pivot towards modern synthetic strategies that minimize environmental impact. Key areas for exploration include:

Alternative Solvent Systems: The use of recyclable organic acids as reaction media, which has been patented for the synthesis of related nitro-naphthalene disulfonic acids, could drastically reduce the consumption of mineral acids. google.com

Solvent-Free and Mechanochemical Methods: Inspired by green chemistry advances in other areas, research into solvent-free synthesis using techniques like manual or ball-mill grinding could offer a revolutionary, waste-free alternative. rsc.org

Biocatalytic Approaches: The exploration of enzymatic catalysis for the sulfonation of aromatic rings is a frontier in biotechnology. rsc.org Identifying or engineering enzymes capable of regioselectively sulfonating the naphthalene core under mild, aqueous conditions would represent a paradigm shift in producing these compounds.

Table 1: Comparison of Synthetic Routes for Naphthalenesulfonic Acids

| Feature | Traditional Sulfonation | Emerging Sustainable Routes |

|---|---|---|

| Reagents | Naphthalene, Concentrated H₂SO₄, Oleum chemicalbook.com | Naphthalene, Recyclable Organic Acids, Enzymes, Mild Oxidants google.comrsc.org |

| Conditions | High Temperature (e.g., 160-166 °C) chemicalbook.com | Room Temperature or Mild Heating, Solvent-Free Grinding rsc.org |

| Solvents | Excess Sulfuric Acid | Recyclable Organic Acids, Water, or No Solvent google.comrsc.org |

| Byproducts | Acidic Waste, Multiple Isomers | Water, Biodegradable Components, High Regioselectivity |

| Sustainability | Low (High Energy, Hazardous Waste) | High (Reduced Waste, Lower Energy, Safer Reagents) |

Exploration of Untapped Supramolecular Architectures

The arrangement of molecules in the solid state and in solution dictates their material properties. Trisodium naphthalene-1,3,7-trisulphonate, with its rigid aromatic core and multiple anionic sulfonate groups, is an ideal candidate for crystal engineering and the construction of novel supramolecular assemblies. However, its potential in this domain is virtually untapped. While studies on related naphthalene derivatives demonstrate the formation of complex structures like supramolecular triangles and highlight the importance of intermolecular forces like π-hole stacking, specific research on the 1,3,7-isomer is absent. rsc.orgrsc.org

Future research should systematically investigate the supramolecular chemistry of this compound:

Crystal Engineering: A thorough investigation into the single-crystal structures of the 1,3,7-isomer and its salts is required. mdpi.com Understanding how the specific placement of the three sulfonate groups directs the crystal packing, compared to other isomers, is crucial for designing materials with desired optical or electronic properties. rsc.org

Host-Guest Systems: The electron-rich naphthalene ring and the anionic sulfonate groups could enable the formation of host-guest complexes with a variety of organic or inorganic cations, opening avenues for applications in sensing or separation.

Controlled Self-Assembly: Studies are needed to understand how the molecule self-assembles in various solvents to form higher-order structures such as micelles, vesicles, or liquid crystals. This knowledge is fundamental to harnessing its potential as a templating agent or functional surfactant.

Integration into Next-Generation Functional Materials

The unique electronic and ionic properties of polysulfonated aromatic compounds make them attractive for advanced material applications. The related 1,3,6-isomer has been noted as a potential electrolyte additive for zinc-ion and sodium-ion batteries. chemicalbook.com Sulfur-containing compounds are known to form a more stable solid electrolyte interphase (SEI) on battery electrodes, which can improve cycle life and performance. researchgate.netresearchgate.net

The research gap lies in the specific evaluation and integration of the 1,3,7-isomer into functional materials. Future academic pursuits should include:

Energy Storage: A focused effort to characterize this compound as an electrolyte additive in lithium-ion, sodium-ion, and other next-generation battery systems is warranted. mdpi.com Research should probe how its distinct molecular geometry influences the composition, uniformity, and ionic conductivity of the SEI layer.

Conducting Polymers: The use of sulfonated naphthalenes as dopants for conducting polymers like polypyrrole is known, but the specific impact of the 1,3,7-substitution pattern on the resulting polymer's conductivity, morphology, and environmental stability remains to be seen.

Ion-Exchange Membranes: Polysulfonated aromatic polymers are pillars of proton-exchange membrane (PEM) technology for fuel cells. rsc.org The 1,3,7-isomer could be explored as a novel monomer or additive in the creation of advanced membranes, potentially offering unique ion transport characteristics due to its specific charge distribution.

Table 2: Research Findings on Sulfonate-Based Electrolyte Additives

| Additive Type | Battery System | Key Research Finding | Reference |

|---|---|---|---|

| Phenyl Vinyl Sulfonate (PVS) | Li-ion (Graphite Anode) | Forms a stable SEI layer at a higher reduction potential than the electrolyte, inhibiting solvent decomposition and improving capacity retention. | mdpi.com |

| 1,3-Propane Sultone (PS) | Li-ion (Graphite Anode) | In a PC-based electrolyte, enables stable cycling with minimal capacity loss. | researchgate.net |

| Phenyl Methanesulfonate (PMS) | Li-ion (Graphite Anode) | DFT calculations and experimental data show preferential reduction to form a protective SEI, enhancing cyclic stability. | researchgate.net |

Advanced Mechanistic Insights via In-Situ Spectroscopy

Understanding reaction and degradation mechanisms is key to optimizing performance. Currently, there is a complete lack of published research employing advanced in-situ spectroscopic techniques to study the synthesis or function of this compound. While techniques like solid-state NMR have been used to probe the fine structural details of crystalline naphthalene, and Raman spectroscopy has been used to analyze SEI layers formed from other additives, these powerful methods have not been applied to this specific molecule. mdpi.comnih.gov

This represents a significant research gap and an opportunity for fundamental discovery. Future directions should include:

Real-Time Synthesis Monitoring: Employing in-situ Raman or mid-infrared spectroscopy to monitor the sulfonation of naphthalene. This would allow for the identification of intermediates and the precise mapping of reaction kinetics, providing the data needed to develop synthetic protocols that maximize the yield of the desired 1,3,7-isomer.

Operando Analysis in Batteries: Designing battery cells that allow for operando spectroscopic analysis (e.g., Raman, XPS, FTIR) during charge-discharge cycles. This would provide direct, real-time evidence of the chemical transformations the additive undergoes at the electrode surface, confirming its role in SEI formation and stabilization.

Probing Supramolecular Dynamics: Using techniques like variable-temperature NMR or dynamic light scattering to study the kinetics and thermodynamics of self-assembly processes in solution, providing a deeper understanding of the non-covalent interactions that govern the formation of larger architectures.

Translational Research Opportunities and Industrial Innovations (academic focus)